Sgc-gak-1

Description

Structure

3D Structure

Properties

IUPAC Name |

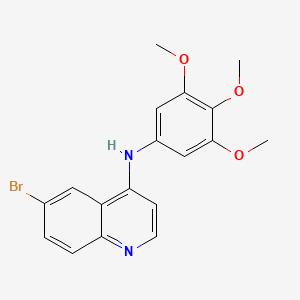

6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-22-16-9-12(10-17(23-2)18(16)24-3)21-15-6-7-20-14-5-4-11(19)8-13(14)15/h4-10H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOSKLDNVNGKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of SGC-GAK-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-GAK-1 is a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK), a serine/threonine kinase implicated in a variety of cellular processes, including clathrin-mediated endocytosis, cell cycle progression, and viral entry.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, kinase selectivity, and cellular effects. Furthermore, this document outlines the key experimental protocols used to characterize this inhibitor and presents its mechanism through structured data and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and chemical biology.

Introduction to GAK and this compound

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family.[2] GAK plays a crucial role in cellular trafficking by regulating the uncoating of clathrin-coated vesicles, a fundamental process for receptor recycling and intracellular transport.[1] Its involvement has also been noted in centrosome maturation during mitosis. Dysregulation of GAK has been linked to several diseases, including Parkinson's disease and various cancers, making it an attractive therapeutic target.[2]

This compound is a potent, selective, and cell-active inhibitor of GAK.[2] It serves as a valuable chemical tool to investigate the cellular functions of GAK. Accompanying this compound are a structurally related negative control, SGC-GAK-1N, and an inhibitor for the primary off-target, RIPK2, which together allow for the precise dissection of GAK-specific cellular effects.

Biochemical and Cellular Activity of this compound

The potency and selectivity of this compound have been extensively characterized through various in vitro and in-cell assays.

Binding Affinity and Kinase Selectivity

This compound demonstrates high affinity for GAK with a dissociation constant (Kd) of 1.9 nM and an inhibitory constant (Ki) of 3.1 nM. Its selectivity has been profiled against a broad panel of kinases, revealing a high degree of specificity for GAK.

| Target Kinase | Binding Affinity (Ki/Kd) | Assay Type |

| GAK | Ki = 3.1 nM | TR-FRET |

| GAK | Kd = 1.9 nM | KINOMEscan |

| AAK1 | Ki = 53 µM | TR-FRET |

| STK16 | Ki = 51 µM | TR-FRET |

| RIPK2 | Kd = 110 nM | KINOMEscan |

| ADCK3 | Kd = 190 nM | KINOMEscan |

| NLK | Kd = 520 nM | KINOMEscan |

| Table 1: In vitro binding affinity of this compound for GAK and other kinases. |

Cellular Target Engagement and Antiproliferative Activity

In cellular assays, this compound effectively engages GAK with an IC50 of 120 nM in a NanoBRET assay. Notably, it also demonstrates activity against RIPK2 in cells, albeit with a 3-fold lower potency (IC50 = 360 nM). This highlights the importance of using the provided control compounds to delineate GAK-specific effects.

This compound has shown potent antiproliferative activity in specific cancer cell lines, particularly those of prostate cancer origin.

| Cell Line | Antiproliferative IC50 (µM) |

| LNCaP | 0.05 ± 0.15 |

| 22Rv1 | 0.17 ± 0.65 |

| Table 2: Antiproliferative activity of this compound in prostate cancer cell lines. |

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the GAK kinase domain. This inhibition disrupts the kinase's ability to phosphorylate its downstream substrates, thereby interfering with GAK-mediated cellular processes.

GAK Signaling Pathway

GAK is a key regulator of clathrin-mediated endocytosis. It facilitates the uncoating of clathrin-coated vesicles by recruiting and activating the chaperone Hsc70. Inhibition of GAK by this compound is expected to stall this process, leading to an accumulation of clathrin-coated vesicles and disruption of intracellular trafficking.

Logical Relationship of this compound Action

The use of this compound in conjunction with its negative control (SGC-GAK-1N) and a RIPK2 inhibitor allows for a logical deduction of GAK-specific cellular functions.

References

SGC-GAK-1: A Comprehensive Technical Guide to a Chemical Probe for GAK Kinase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC-GAK-1, a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK). This document summarizes key quantitative data, provides detailed experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, intracellular trafficking, and centrosome maturation.[1][2][3] Its dysregulation has been implicated in various diseases, including cancer and Parkinson's disease, making it an attractive target for therapeutic intervention.[4][5] this compound is a valuable tool for elucidating the physiological and pathological functions of GAK. It is a potent, selective, and cell-active inhibitor that, when used with its corresponding negative control, SGC-GAK-1N, allows for rigorous investigation of GAK biology.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, SGC-GAK-1N.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | This compound | SGC-GAK-1N | Assay Type | Notes |

| Kd | 1.9 nM | > 10,000 nM | Competition Binding Assay (DiscoverX) | Dissociation constant, a measure of binding affinity. |

| Ki | 3.1 nM | Not reported | Enzyme Inhibition Assay | Inhibition constant, a measure of inhibitor potency. |

| Cellular IC50 (GAK) | 110 nM | > 10,000 nM | NanoBRET Target Engagement Assay | Half-maximal inhibitory concentration in a cellular context. |

| Cellular IC50 (RIPK2) | 360 nM | Not reported | NanoBRET Target Engagement Assay | Demonstrates off-target engagement at higher concentrations. |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Kd (nM) | Fold Selectivity vs. GAK | Assay Type |

| GAK | 1.9 | 1 | KINOMEscan (DiscoverX) |

| RIPK2 | 110 | 58 | KINOMEscan (DiscoverX) |

| Other Kinases | >57 (for all other kinases tested) | >30 | KINOMEscan (DiscoverX) |

Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) | Androgen Receptor (AR) Status |

| LNCaP | ~0.8 | AR-positive |

| VCaP | ~1.5 | AR-positive |

| 22Rv1 | ~0.9 | AR-positive, expresses AR splice variants |

| PC3 | >10 | AR-negative |

| DU145 | >10 | AR-negative |

Data derived from cell viability assays after 72 hours of treatment.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

KINOMEscan Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase captured by an immobilized ligand is measured in the presence and absence of the test compound.

Methodology:

-

Kinase Library: A comprehensive panel of human kinases is expressed as DNA-tagged proteins.

-

Ligand Immobilization: An immobilized, broad-spectrum kinase inhibitor is used to capture the kinases.

-

Competition: The DNA-tagged kinases are incubated with the immobilized ligand and a single concentration (e.g., 1 µM) of this compound.

-

Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR.

-

Hit Identification: Kinases that are significantly competed off by this compound are identified as "hits."

-

Kd Determination: For identified hits, dose-response curves are generated by incubating the kinase with a range of this compound concentrations to determine the dissociation constant (Kd).

NanoBRET Target Engagement Assay

This assay measures the binding of a compound to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein and a fluorescent energy transfer probe (tracer).

Methodology:

-

Cell Line: HEK293 cells are typically used.

-

Transfection: Cells are transiently transfected with a vector expressing a fusion protein of GAK and NanoLuc luciferase (NanoLuc-GAK).

-

Cell Seeding: Transfected cells are seeded into 96-well or 384-well plates.

-

Compound Incubation: Cells are treated with varying concentrations of this compound or the negative control and incubated for a defined period (e.g., 2 hours) to allow for compound entry and target binding.

-

Tracer Addition: A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of GAK is added to the wells.

-

Substrate Addition: A NanoLuc substrate is added to induce luminescence.

-

BRET Measurement: The BRET signal, which is the ratio of the tracer's emission to the NanoLuc emission, is measured using a luminometer. Compound binding to GAK displaces the tracer, leading to a decrease in the BRET signal.

-

IC50 Calculation: The data is plotted as BRET ratio versus compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ligand Binding Displacement Assay

This biochemical assay measures the ability of a compound to displace a fluorescently labeled ligand from a kinase.

Methodology:

-

Reagents: Recombinant GAK protein, a fluorescently labeled GAK ligand (tracer), and a lanthanide-labeled antibody specific for a tag on the GAK protein (e.g., GST or His).

-

Assay Plate Setup: The assay is performed in a low-volume microplate (e.g., 384-well).

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Reaction Mixture: GAK protein, the tracer, and the lanthanide-labeled antibody are combined in an assay buffer.

-

Compound Addition: The diluted this compound is added to the reaction mixture.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

TR-FRET Measurement: The plate is read on a TR-FRET-compatible plate reader, which excites the donor lanthanide and measures the emission from both the donor and the acceptor tracer.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by this compound. The IC50 value is determined from the dose-response curve.

Cell Viability Assay (e.g., using WST-8)

This colorimetric assay measures the number of viable cells in a culture by assessing mitochondrial dehydrogenase activity.

Methodology:

-

Cell Seeding: Prostate cancer cell lines (LNCaP, VCaP, 22Rv1, PC3, DU145) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound, SGC-GAK-1N, or a vehicle control.

-

Incubation: The cells are incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: A solution containing a water-soluble tetrazolium salt (WST-8) is added to each well.

-

Incubation: The plate is incubated for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the WST-8 to a colored formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The absorbance values are background-subtracted and normalized to the vehicle-treated control to determine the percentage of cell viability. The IC50 value is calculated from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving GAK and a typical workflow for validating a chemical probe.

Caption: GAK's role in clathrin-mediated endocytosis.

Caption: Workflow for chemical probe validation.

References

- 1. Multiple roles for cyclin G-associated kinase in clathrin-mediated sorting events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Essential Role of Cyclin-G–associated Kinase (Auxilin-2) in Developing and Mature Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. GAK cyclin G associated kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Multifaceted Roles of Cyclin G-Associated Kinase (GAK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that has emerged as a critical regulator of fundamental cellular processes. Initially identified as a partner of cyclin G, its functions extend far beyond cell cycle control, playing pivotal roles in clathrin-mediated endocytosis, intracellular trafficking, and mitotic progression.[1][2][3] Its dysregulation has been implicated in various pathologies, including cancer and viral infections, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the core cellular functions of GAK, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community.

Core Cellular Functions of GAK

GAK's cellular functions are diverse, reflecting its modular structure which includes an N-terminal kinase domain, a central clathrin-binding domain, and a C-terminal J-domain that interacts with Hsc70.[4]

Clathrin-Mediated Endocytosis and Trafficking

GAK is a key player in clathrin-mediated endocytosis (CME), a process essential for nutrient uptake, receptor signaling, and synaptic vesicle recycling. Its primary role in this pathway is the uncoating of clathrin-coated vesicles. GAK, in concert with the chaperone protein Hsc70, facilitates the disassembly of the clathrin lattice from newly formed vesicles, a crucial step for their subsequent fusion with endosomes. Depletion of GAK leads to a marked decrease in the internalization of cargo, such as transferrin and epidermal growth factor (EGF).

Beyond uncoating, GAK is also involved in the recruitment of clathrin and adaptor proteins (APs) to the plasma membrane and the trans-Golgi network. GAK phosphorylates the μ2 subunit of the AP-2 complex, which is thought to enhance its cargo binding affinity.

Cell Cycle Regulation and Mitosis

While initially named for its association with cyclin G, GAK's role in the cell cycle is most prominent during mitosis. Knockdown of GAK leads to defects in mitotic progression, including metaphase arrest, chromosome misalignment, and the formation of multipolar spindles. These defects activate the spindle assembly checkpoint, preventing cells from proceeding to anaphase. GAK's function in mitosis is closely linked to its interaction with clathrin, which also localizes to the mitotic spindle and is required for proper spindle stability and chromosome alignment.

Role in Cancer

GAK is overexpressed in several types of cancer, including diffuse large B-cell lymphoma (DLBCL) and prostate cancer, where its expression levels correlate with disease progression. In DLBCL, GAK has been identified as a critical dependency for cell-cycle progression, and its inhibition leads to mitotic arrest and apoptosis. The anti-proliferative effects of GAK inhibition in cancer cells highlight its potential as a therapeutic target.

Involvement in Viral Infections

GAK plays a crucial role in the life cycle of numerous viruses. As many viruses exploit the host cell's endocytic machinery for entry, GAK's function in clathrin-mediated endocytosis makes it a key host factor for viral infection. Inhibition of GAK has been shown to block the entry and assembly of viruses such as Hepatitis C virus (HCV) and Ebola virus. This has positioned GAK as a promising target for the development of broad-spectrum antiviral therapies.

Quantitative Data on GAK Function

A growing body of research has provided quantitative insights into GAK's kinase activity and its inhibition.

| Inhibitor | Target | Binding Affinity (Ki/Kd) | Inhibitory Concentration (IC50) | Cellular Activity | Reference |

| SGC-GAK-1 | GAK | Ki: 3.1 nM, Kd: 1.9 nM | 110 nM (in live cell NanoBRET assay) | Potent antiproliferative activity in LNCaP and 22Rv1 prostate cancer cells (IC50: 0.05 µM and 0.17 µM, respectively) | |

| GAK inhibitor 49 | GAK | Ki: 0.54 nM | 56 nM (cellular) | Potent and selective GAK inhibitor |

Signaling Pathways Involving GAK

GAK is integrated into several critical cellular signaling pathways.

Clathrin-Mediated Endocytosis Pathway

Caption: GAK's role in clathrin-mediated endocytosis.

GAK in Mitotic Progression

Caption: GAK's involvement in mitotic spindle function.

GAK and EGFR Signaling

Caption: Impact of GAK on EGFR signaling pathway.

Experimental Protocols

In Vitro GAK Kinase Assay

This protocol is for assessing the kinase activity of purified GAK using a generic substrate.

Materials:

-

Purified recombinant GAK

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

-

Substrate (e.g., Histone H1, 1 mg/mL)

-

[γ-³²P]ATP (10 μCi)

-

100 μM ATP solution

-

SDS-PAGE loading buffer

-

Phosphoric acid (0.75%)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice:

-

5 μL Kinase Buffer (10x)

-

10 μL Substrate

-

1 μL Purified GAK

-

x μL H₂O (to a final volume of 49 μL)

-

-

Initiate the reaction by adding 1 μL of the ATP mixture ([γ-³²P]ATP + cold ATP).

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 25 μL of 4x SDS-PAGE loading buffer for analysis by autoradiography or by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.

-

If using P81 paper, wash the paper three times for 5 minutes each in 0.75% phosphoric acid.

-

Rinse the P81 paper with acetone and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

Co-Immunoprecipitation (Co-IP) of GAK and Interacting Partners

This protocol describes the immunoprecipitation of GAK to identify interacting proteins from cell lysates.

Materials:

-

Cultured cells expressing endogenous or tagged GAK

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

-

Anti-GAK antibody or anti-tag antibody

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli buffer)

Procedure:

-

Lyse cultured cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the anti-GAK antibody or control IgG overnight at 4°C on a rotator.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

-

Pellet the beads and wash them three to five times with ice-cold Wash Buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting with antibodies against GAK and putative interacting partners.

siRNA-Mediated Knockdown of GAK

This protocol outlines the transient knockdown of GAK expression in cultured cells using small interfering RNA (siRNA).

Materials:

-

Cultured cells (e.g., HeLa, A549)

-

GAK-specific siRNA duplexes (at least two different sequences are recommended)

-

Non-targeting control siRNA

-

Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM or other serum-free medium

-

Complete growth medium

Procedure:

-

One day before transfection, seed the cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.

-

For each well to be transfected, dilute the GAK siRNA or control siRNA into Opti-MEM.

-

In a separate tube, dilute the transfection reagent into Opti-MEM.

-

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

-

Incubate the cells for 24-72 hours at 37°C.

-

Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for GAK expression.

-

Proceed with downstream functional assays to evaluate the phenotypic effects of GAK depletion.

Drug Development Implications

The essential roles of GAK in cancer cell proliferation and viral life cycles have made it a compelling target for drug discovery. The development of potent and selective GAK inhibitors, such as this compound, provides valuable chemical probes to further elucidate its biological functions and to validate its therapeutic potential. Future drug development efforts may focus on optimizing the selectivity and pharmacokinetic properties of GAK inhibitors for clinical applications in oncology and infectious diseases.

Conclusion

Cyclin G-associated kinase is a multifaceted protein with indispensable roles in clathrin-mediated trafficking, mitotic progression, and the pathogenesis of various diseases. This guide has provided a comprehensive overview of its cellular functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling networks. As research in this area continues to evolve, a deeper understanding of GAK's complex biology will undoubtedly pave the way for novel therapeutic strategies targeting this critical cellular kinase.

References

SGC-GAK-1: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical probe SGC-GAK-1, a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK). This document details its target profile, kinase selectivity, and the experimental methodologies used for its characterization, offering valuable insights for researchers in kinase biology and drug discovery.

Introduction to this compound and its Target: GAK

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family.[1] It plays a crucial role in cellular processes such as membrane trafficking, protein sorting, and centrosome maturation.[1] GAK functions as an essential cofactor for HSC70-dependent uncoating of clathrin-coated vesicles.[1] Emerging evidence has implicated GAK in various diseases, including cancer and Parkinson's disease, making it an attractive therapeutic target.[1][2]

This compound is a potent, selective, and cell-active chemical probe developed to facilitate the study of GAK's cellular biology. It is a 4-anilinoquinoline-based inhibitor that targets the ATP-binding site of GAK. To aid in rigorous biological studies, a structurally related negative control, SGC-GAK-1N, which is inactive against the target, is also available.

Target Profile and Kinase Selectivity

The utility of a chemical probe is defined by its potency and selectivity. This compound has been extensively profiled to establish its target engagement and kinome-wide selectivity.

Potency and Binding Affinity

This compound demonstrates high affinity for GAK in various biochemical and cellular assays. Isothermal titration calorimetry (ITC) revealed a potent affinity with a dissociation constant (KD) of 4.5 nM. Other binding assays have reported KD values as low as 1.9 nM and a Ki of 3.1 nM. In cellular contexts, this compound effectively engages GAK with an IC50 of 110 nM in a live-cell NanoBRET assay.

Table 1: In Vitro and Cellular Potency of this compound against GAK

| Assay Type | Parameter | Value (nM) | Reference |

| Isothermal Titration Calorimetry (ITC) | KD | 4.5 | |

| KINOMEscan | KD | 1.9 | |

| Biochemical Inhibition Assay | Ki | 3.1 | |

| NanoBRET Cellular Target Engagement | IC50 | 110 |

Kinase Selectivity Profile

To assess its selectivity, this compound was screened against a large panel of kinases. In a KINOMEscan assay, it was found to be highly selective for GAK. At a concentration of 1 µM, no other kinases were observed to bind to this compound within 30-fold of its KD for GAK. The closest off-targets identified in vitro were RIPK2, ADCK3, and NLK.

However, cellular assays revealed that RIPK2 is a significant collateral target of this compound. While in vitro binding assays showed a greater than 50-fold selectivity for GAK over RIPK2, in-cell NanoBRET assays indicated only a three-fold selectivity (GAK IC50 = 120 ± 50 nM; RIPK2 IC50 = 360 ± 190 nM). This highlights the critical importance of evaluating probe selectivity in a relevant cellular context. To address this, a potent and selective RIPK2 inhibitor, compound 18 , which lacks GAK activity, was identified as a valuable control for dissecting the specific effects of GAK inhibition.

Table 2: Kinase Selectivity of this compound against Off-Targets

| Kinase | Assay Type | Parameter | Value (nM) | Selectivity vs. GAK (fold) | Reference |

| GAK | KINOMEscan | KD | 1.9 | - | **** |

| RIPK2 | KINOMEscan | KD | 110 | 58 | |

| ADCK3 | KINOMEscan | KD | 190 | 100 | |

| NLK | KINOMEscan | KD | 520 | 274 | |

| GAK | NanoBRET | IC50 | 120 ± 50 | - | **** |

| RIPK2 | NanoBRET | IC50 | 360 ± 190 | 3 |

GAK Signaling and Cellular Function

GAK is involved in several key cellular pathways, most notably clathrin-mediated endocytosis. It is understood to function in a manner analogous to auxilin in neuronal cells, facilitating the uncoating of clathrin baskets from vesicles by recruiting Hsc70. This process is essential for the recycling of clathrin and other components of the endocytic machinery.

Down-regulation of GAK has been shown to have significant effects on receptor signaling, such as increasing the expression and tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This suggests a broader role for GAK in regulating signal transduction pathways beyond its canonical function in vesicle trafficking.

Caption: GAK's role in clathrin-mediated endocytosis and its inhibition by this compound.

Experimental Protocols

The characterization of this compound involved a variety of biochemical and cellular assays. Below are overviews of the key experimental methodologies.

KINOMEscan™ Kinase Selectivity Profiling

This competition binding assay is used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Caption: Workflow for the KINOMEscan competition binding assay.

Methodology Overview:

-

Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged human kinases.

-

Procedure: Kinases are mixed with the immobilized ligand and the test compound. The amount of kinase bound to the solid support is measured by quantifying the amount of kinase-tagged DNA using qPCR.

-

Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. Dissociation constants (KD) are then calculated from these binding affinities.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target.

Caption: Workflow for the NanoBRET cellular target engagement assay.

Methodology Overview:

-

Assay Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest (GAK-NLuc) and a fluorescently labeled tracer that binds to the same protein.

-

Procedure: Cells are engineered to express the GAK-NanoLuc fusion protein. A cell-permeable fluorescent tracer that binds to GAK is added, along with varying concentrations of the test compound (this compound).

-

Data Analysis: If this compound binds to GAK, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 value is determined by measuring the concentration of this compound required to reduce the BRET signal by 50%.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of a compound on cell growth and survival.

Methodology Overview:

-

Cell Seeding: Cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, PC3, DU145) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of this compound, the negative control SGC-GAK-1N, and the RIPK2 control compound.

-

Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

Conclusion

This compound is a well-characterized chemical probe that serves as a valuable tool for investigating the biological functions of GAK. It exhibits high potency for its primary target and has a well-defined kinase selectivity profile. The identification of RIPK2 as a cellular off-target underscores the importance of using appropriate controls, such as the provided negative control SGC-GAK-1N and a selective RIPK2 inhibitor, to ensure that observed biological effects can be confidently attributed to the inhibition of GAK. This comprehensive guide provides the necessary technical information for researchers to effectively utilize this compound in their studies of GAK biology and its role in disease.

References

The Discovery and Development of SGC-GAK-1: A Potent and Selective Chemical Probe for Cyclin G-Associated Kinase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase implicated in a variety of cellular processes, including clathrin-mediated trafficking, centrosome maturation, and mitotic progression. Its association with diseases such as Parkinson's and various cancers, notably prostate cancer, has positioned GAK as a compelling therapeutic target. This technical guide provides an in-depth overview of the discovery and development of SGC-GAK-1, a potent, selective, and cell-active inhibitor of GAK. We detail the key experimental methodologies employed in its characterization, present its pharmacological data in structured tables for clarity, and visualize the pertinent signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers in academia and industry who are actively engaged in kinase inhibitor discovery and the study of GAK biology.

Introduction to Cyclin G-Associated Kinase (GAK)

GAK is a member of the numb-associated kinase (NAK) family and plays a crucial role in regulating clathrin-mediated endocytosis, a fundamental process for receptor recycling and intracellular signaling.[1] Beyond its role in vesicle trafficking, GAK is essential for proper cell division, specifically in the maturation of centrosomes and the formation of the mitotic spindle.[1] Emerging evidence has linked GAK to several pathologies. Genome-wide association studies have identified GAK as a risk locus for Parkinson's disease.[1] Furthermore, GAK is overexpressed in certain cancers and has been shown to interact with and enhance the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer progression.[1][2] This multifaceted involvement in cellular signaling and disease has spurred the development of selective inhibitors to probe its function and therapeutic potential.

Discovery and Optimization of this compound

This compound was identified through a focused medicinal chemistry effort to develop a potent and selective chemical probe for GAK. The development process involved the synthesis and screening of a library of compounds, leading to the identification of a 4-anilinoquinoline scaffold with promising activity. Subsequent structure-activity relationship (SAR) studies focused on optimizing potency against GAK while minimizing off-target effects, particularly against other kinases. This led to the selection of this compound, which demonstrated a high affinity for GAK and excellent selectivity across the kinome. A structurally related but inactive compound, SGC-GAK-1N, was also developed to serve as a negative control in cellular assays, enabling researchers to distinguish GAK-specific effects from off-target or compound-specific artifacts.

In Vitro and Cellular Characterization of this compound

The pharmacological profile of this compound was extensively characterized through a battery of in vitro and cellular assays. These studies confirmed its high potency and selectivity for GAK.

Biochemical and Cellular Potency

The inhibitory activity of this compound was determined using various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

| Assay Type | Parameter | Value | Reference |

| In Vitro Kinase Assay | Kᵢ | 3.1 nM | |

| In Vitro Binding Assay | KD | 1.9 nM | |

| Cellular Target Engagement (NanoBRET) | IC₅₀ | 110 nM (HEK293T) |

Table 1: Potency of this compound against GAK.

Kinase Selectivity Profile

The selectivity of this compound was assessed against a broad panel of kinases to ensure its utility as a specific probe for GAK.

| Kinase Family | Selectivity Fold (vs. GAK) | Key Off-Targets | Reference |

| NAK Family | >16,000-fold | None significant | |

| Kinome-wide Screen | >50-fold for most kinases | RIPK2 (collateral) |

Table 2: Selectivity Profile of this compound. Notably, while highly selective, this compound exhibits some activity against Receptor-Interacting Protein Kinase 2 (RIPK2). To address this, a specific RIPK2 inhibitor can be used as an additional control in cellular studies.

Anti-proliferative Activity in Prostate Cancer Cell Lines

Given the role of GAK in androgen receptor signaling, the anti-proliferative effects of this compound were evaluated in various prostate cancer cell lines.

| Cell Line | Androgen Receptor Status | This compound IC₅₀ (µM) | Reference |

| LNCaP | Positive | 0.05 ± 0.15 | |

| 22Rv1 | Positive (splice variants) | 0.17 ± 0.65 | |

| VCaP | Positive | Strong inhibition at 10 µM | |

| PC3 | Negative | Minimal effect | |

| DU145 | Negative | Minimal effect |

Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cells. The data indicates that AR-positive cell lines are more sensitive to GAK inhibition.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of inhibitors against GAK.

Materials:

-

Recombinant GAK enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Fluorescently labeled kinase tracer

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound and other test compounds

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound, GAK enzyme, and the fluorescent tracer in the assay buffer.

-

Initiate the reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution of EDTA.

-

Add the Eu-labeled antibody and incubate to allow for binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission).

-

Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Cellular Target Engagement Assay (NanoBRET)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the engagement of this compound with GAK in living cells.

Materials:

-

HEK293T cells

-

Plasmid encoding a NanoLuc®-GAK fusion protein

-

Transfection reagent

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

This compound and control compounds

-

96-well or 384-well white assay plates

Procedure:

-

Transfect HEK293T cells with the NanoLuc®-GAK fusion plasmid and seed them into assay plates.

-

Allow the cells to adhere and express the fusion protein overnight.

-

Prepare serial dilutions of this compound.

-

Add the NanoBRET™ Tracer to the cells, followed by the addition of the diluted compounds.

-

Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 2 hours).

-

Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

-

Read the plate on a luminometer capable of measuring BRET, recording the donor and acceptor emission signals.

-

Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC₅₀.

Cell Viability Assay (MTS/MTT)

This protocol outlines a colorimetric assay to assess the effect of this compound on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC3, DU145)

-

Complete cell culture medium

-

This compound and control compounds

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the prostate cancer cells into 96-well plates and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Treat the cells with the diluted compounds and incubate for a specified duration (e.g., 48 or 72 hours).

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC₅₀ value.

GAK Signaling Pathways

GAK is involved in several critical signaling pathways. The following diagrams illustrate its role in androgen receptor and EGFR signaling.

Figure 1: GAK as a Coactivator in Androgen Receptor Signaling.

Figure 2: GAK's Role in EGFR Endocytosis and Signaling.

In Vivo Studies and Pharmacokinetics

The utility of this compound as an in vivo chemical probe has been investigated. Initial studies in mouse liver microsomes revealed that this compound is rapidly metabolized, primarily through cytochrome P450-mediated oxidation. This rapid clearance limits its standalone use in prolonged in vivo experiments. However, co-administration with a broad-spectrum P450 inhibitor, such as 1-aminobenzotriazole (ABT), has been shown to significantly decrease its intrinsic clearance and improve plasma exposure in mice. This approach enables the use of this compound in in vivo models, such as prostate cancer xenografts, to study the systemic effects of GAK inhibition. For example, in vivo studies using diffuse large B-cell lymphoma xenografts in NSG mice have shown that treatment with this compound leads to a dramatic reduction in tumor volume.

Conclusion

This compound has emerged as a critical tool for the scientific community, enabling the detailed interrogation of GAK's cellular functions. Its high potency and selectivity, coupled with the availability of a negative control, provide a robust system for dissecting GAK-dependent signaling pathways. The data summarized herein, from its biochemical profile to its effects in cancer cell lines, underscores its value as a chemical probe. While its pharmacokinetic properties necessitate careful consideration for in vivo applications, strategies to overcome these limitations have been successfully employed. This technical guide provides a comprehensive resource for researchers aiming to utilize this compound in their studies, paving the way for a deeper understanding of GAK biology and its potential as a therapeutic target in various diseases.

References

The Role of SGC-GAK-1 in Prostate Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Cyclin G-Associated Kinase (GAK) in prostate cancer cell proliferation, with a specific focus on the effects of its potent and selective inhibitor, SGC-GAK-1. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Introduction to GAK and its Role in Prostate Cancer

Cyclin G-Associated Kinase (GAK) is a serine/threonine kinase that has emerged as a significant factor in the progression of prostate cancer. GAK expression is elevated in prostate cancer and correlates with the aggressiveness of the disease, as indicated by the Gleason score. The kinase is involved in fundamental cellular processes, including clathrin-mediated membrane trafficking, centrosome maturation, and progression through mitosis.

In the context of prostate cancer, GAK has been identified as a novel coactivator of the Androgen Receptor (AR), a key driver of prostate cancer growth and survival. GAK enhances the transcriptional activity of the AR, even at low androgen concentrations, which is particularly relevant in the context of castration-resistant prostate cancer (CRPC).

This compound is a potent, selective, and cell-active chemical probe for GAK, which has been instrumental in elucidating the kinase's function in prostate cancer. By inhibiting the kinase activity of GAK, this compound provides a valuable tool to investigate the downstream consequences of GAK inhibition on prostate cancer cell proliferation and survival.

Quantitative Data on this compound Activity

The inhibitory effect of this compound on the proliferation of various prostate cancer cell lines has been quantified through half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the biological activity by half.

| Cell Line | Androgen Receptor (AR) Status | This compound IC50 (µM) | Reference |

| LNCaP | Positive | 0.65 ± 0.15 | |

| 22Rv1 | Positive (expresses AR-V7 splice variant) | 0.17 ± 0.05 | |

| VCaP | Positive | Variable results, IC50 not accurately determined | |

| PC3 | Negative | >100 | |

| DU145 | Negative | >100 |

Table 1: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines. The data demonstrates that this compound preferentially inhibits the growth of AR-positive prostate cancer cell lines, with notable potency in the 22Rv1 cell line, which expresses the AR-V7 splice variant associated with resistance to androgen deprivation therapy.

Mechanism of Action of this compound in Prostate Cancer Cells

The primary mechanism by which this compound inhibits prostate cancer cell proliferation is through the disruption of mitotic progression, ultimately leading to apoptosis.

Interference with Mitosis

GAK plays a crucial role in the proper execution of mitosis, specifically in the maturation of centrosomes and the correct congression of chromosomes. Inhibition of GAK by this compound leads to defects in these processes, causing the cells to arrest in the metaphase stage of the cell cycle. This prolonged metaphase arrest activates the spindle assembly checkpoint, a cellular surveillance mechanism that prevents the cell from proceeding to anaphase until all chromosomes are correctly attached to the mitotic spindle.

Induction of Apoptosis

The sustained metaphase arrest induced by this compound treatment ultimately triggers the intrinsic apoptotic pathway. A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspases is a hallmark of apoptosis. Furthermore, treatment with this compound leads to an increase in the phosphorylation of histone H3 at serine 10, another marker associated with mitotic arrest and subsequent apoptosis.

Signaling Pathways Involving GAK in Prostate Cancer

The following diagrams illustrate the key signaling pathways influenced by GAK in prostate cancer cells.

Figure 1: GAK as a Coactivator of Androgen Receptor Signaling. This diagram illustrates how GAK enhances the transcriptional activity of the Androgen Receptor, promoting the expression of genes involved in prostate cancer cell proliferation and survival. This compound inhibits this process by targeting GAK.

Figure 2: Role of GAK in Mitotic Progression. This diagram shows the critical role of GAK in ensuring proper centrosome maturation and chromosome congression during mitosis. Inhibition of GAK by this compound disrupts these processes, leading to metaphase arrest and subsequent apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on prostate cancer cells.

Cell Proliferation Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of the cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Figure 3: MTT Assay Workflow. This diagram outlines the key steps involved in performing an MTT assay to assess the effect of this compound on prostate cancer cell viability.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression and cleavage of key apoptotic proteins.

Materials:

-

Prostate cancer cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-phospho-histone H3 (Ser10), anti-GAK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Prostate cancer cells treated with this compound

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a valuable chemical probe that has significantly advanced our understanding of the role of GAK in prostate cancer. Its ability to inhibit the proliferation of AR-positive prostate cancer cells, particularly those resistant to conventional therapies, highlights GAK as a promising therapeutic target. The mechanism of action, involving mitotic arrest and subsequent apoptosis, provides a clear rationale for the anti-cancer effects of GAK inhibition. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further investigate GAK and develop novel therapies for prostate cancer.

Unraveling GAK Signaling Networks: A Technical Guide to the Chemical Probe Sgc-gak-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase implicated in a diverse array of cellular processes, from clathrin-mediated endocytosis to mitotic progression and androgen receptor signaling.[1][2][3][4] Its multifaceted role has positioned GAK as a kinase of interest in various disease contexts, including cancer and neurodegenerative disorders like Parkinson's disease.[2] This technical guide provides an in-depth exploration of GAK signaling pathways and the utility of Sgc-gak-1, a potent and selective chemical probe, in their investigation. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to empower researchers in their study of GAK biology.

Introduction to GAK and the Chemical Probe this compound

GAK is a member of the numb-associated kinase (NAK) family and is structurally characterized by an N-terminal kinase domain and a C-terminal region with homology to auxilin and tensin. It is this C-terminal domain that facilitates its interaction with Hsc70, a chaperone protein crucial for the uncoating of clathrin-coated vesicles during endocytosis. GAK's functions extend beyond vesicle trafficking, as it has been shown to be essential for the maturation of centrosomes and the proper alignment of the mitotic spindle during cell division. Furthermore, GAK has been identified as a positive regulator of the androgen receptor (AR), with its expression levels correlating with prostate cancer progression.

The study of GAK's diverse functions has been significantly advanced by the development of this compound, a potent, selective, and cell-active inhibitor of GAK. This compound targets the ATP-binding site of GAK, allowing for the specific interrogation of its kinase-dependent functions. This chemical probe, along with its structurally related negative control, Sgc-gak-1N, provides a valuable toolset for dissecting the cellular roles of GAK.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across various assays.

Table 1: In Vitro Potency and Affinity of this compound for GAK

| Parameter | Value | Assay Method | Reference |

| Ki | 3.1 nM | Kinase Assay | |

| KD | 1.9 nM | KINOMEscan | |

| KD | 4.5 nM | Isothermal Titration Calorimetry (ITC) |

Table 2: Cellular Target Engagement and Antiproliferative Activity of this compound

| Parameter | Cell Line | Value | Assay Method | Reference |

| IC50 (Target Engagement) | HEK293 | 110 nM | NanoBRET Assay | |

| IC50 (Antiproliferation) | LNCaP | 0.05 ± 0.15 µM | Cell Viability Assay | |

| IC50 (Antiproliferation) | 22Rv1 | 0.17 ± 0.65 µM | Cell Viability Assay |

Table 3: Selectivity Profile of this compound

| Kinase | KD / Ki | Fold Selectivity vs. GAK (KD=1.9 nM) | Assay Method | Reference |

| RIPK2 | 110 nM (KD) | ~58-fold | KINOMEscan | |

| ADCK3 | 190 nM (KD) | ~100-fold | KINOMEscan | |

| NLK | 520 nM (KD) | ~274-fold | KINOMEscan | |

| AAK1 | 53 µM (Ki) | >16,000-fold | Kinase Assay | |

| STK16 | 51 µM (Ki) | >16,000-fold | Kinase Assay |

GAK Signaling Pathways

GAK is a central node in several critical cellular signaling pathways. The following diagrams illustrate these pathways and the points at which GAK exerts its influence.

Clathrin-Mediated Endocytosis

GAK plays a crucial role in the uncoating of clathrin-coated vesicles, a key step in clathrin-mediated endocytosis. It acts as a cochaperone for Hsc70, facilitating the removal of the clathrin coat from newly formed vesicles, allowing for the recycling of clathrin and the release of vesicle cargo into the cell. GAK's kinase activity is directed towards the µ2 subunit of the AP-2 adaptor complex, which is important for cargo recognition and vesicle formation.

Caption: GAK's role in clathrin-mediated endocytosis.

Mitotic Progression

GAK is essential for proper progression through mitosis. It localizes to the centrosome and is required for its maturation. Depletion of GAK leads to defects in mitotic spindle formation, chromosome misalignment, and activation of the spindle assembly checkpoint, ultimately causing a G2/M phase arrest and cell death.

Caption: GAK's critical role in mitotic progression.

Androgen Receptor Signaling

In the context of prostate cancer, GAK has been shown to interact with and potentiate the transcriptional activity of the androgen receptor (AR). Elevated GAK expression is associated with the progression of prostate cancer to a more aggressive, hormone-independent state. Inhibition of GAK's kinase activity has been shown to block the growth of AR-positive prostate cancer cells.

Caption: GAK potentiates androgen receptor signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of GAK signaling using this compound.

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to GAK in live cells.

Materials:

-

HEK293 cells

-

GAK-NanoLuc® Fusion Vector

-

NanoBRET™ Tracer

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

96-well white-bottom tissue culture plates

Protocol:

-

Transfect HEK293 cells with the GAK-NanoLuc® Fusion Vector and plate in 96-well plates.

-

24 hours post-transfection, prepare serial dilutions of this compound in Opti-MEM®.

-

Add the NanoBRET™ Tracer to the this compound dilutions.

-

Remove the media from the cells and add the this compound/Tracer mix.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Add NanoBRET™ Nano-Glo® Substrate and incubate for 3-5 minutes at room temperature.

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.

-

Calculate the NanoBRET™ ratio (acceptor/donor) and plot against the this compound concentration to determine the IC50 value.

In Vitro Kinase Assay (TR-FRET)

This assay measures the direct inhibitory effect of this compound on GAK kinase activity.

Materials:

-

Recombinant GAK enzyme

-

Biotinylated peptide substrate

-

ATP

-

This compound

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

384-well low-volume plates

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the GAK enzyme to the wells of the 384-well plate.

-

Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding a detection mix containing the europium-labeled antibody and SA-APC.

-

Incubate for 1 hour at room temperature.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the two emission signals and plot against the this compound concentration to determine the IC50 value.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

-

This compound

-

96-well clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Protocol:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the this compound dilutions and incubate for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the this compound concentration to determine the GI50 (growth inhibition) value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the cellular effects of this compound.

Caption: A representative experimental workflow.

Conclusion

This compound is an indispensable tool for the elucidation of GAK's complex cellular functions. Its high potency and selectivity allow for the precise dissection of kinase-dependent signaling pathways. This guide provides the necessary quantitative data, detailed experimental protocols, and visual aids to empower researchers in their investigation of GAK biology. The continued use of this compound and related chemical probes will undoubtedly lead to a deeper understanding of GAK's role in health and disease, potentially paving the way for novel therapeutic strategies.

References

SGC-GAK-1: A Technical Guide to its Role in Membrane Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, is a critical regulator of intracellular membrane trafficking, particularly clathrin-mediated endocytosis. Its multifaceted role in cellular processes, including receptor internalization and viral entry, has positioned it as a compelling target for therapeutic intervention. SGC-GAK-1, a potent and selective chemical probe, has emerged as an invaluable tool for dissecting the intricate functions of GAK. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its utility in studying the involvement of GAK in membrane trafficking. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting this essential kinase.

Introduction to GAK and its Function in Membrane Trafficking

Cyclin G-associated kinase (GAK) is a 160 kDa protein that plays a central role in the regulation of clathrin-mediated membrane trafficking.[1] Structurally, GAK belongs to the numb-associated kinase (NAK) family and is characterized by an N-terminal kinase domain, a PTEN-like domain, a clathrin-binding domain, and a C-terminal J-domain that interacts with Hsc70.[2][3] This multi-domain architecture allows GAK to orchestrate the disassembly of clathrin coats from newly formed vesicles, a crucial step for the recycling of clathrin and the subsequent fusion of the vesicle with its target membrane.[4][5]

The primary function of GAK in membrane trafficking is its role as a co-chaperone for Hsc70 in the uncoating of clathrin-coated vesicles (CCVs) at both the plasma membrane and the trans-Golgi network (TGN). GAK is recruited to clathrin-coated pits (CCPs) where it facilitates the Hsc70-mediated ATPase activity required to dismantle the clathrin lattice. This process is essential for the continuous cycle of vesicle formation and cargo transport.

Beyond its canonical role in clathrin uncoating, GAK is also implicated in other cellular processes, including the maintenance of centrosome integrity and progression through mitosis. The ubiquitous expression of GAK underscores its fundamental importance in cellular homeostasis.

This compound: A Selective Chemical Probe for GAK

This compound is a potent, selective, and cell-active inhibitor of GAK that serves as a critical tool for studying its biological functions. It acts as an ATP-competitive inhibitor, targeting the kinase domain of GAK. The high selectivity of this compound for GAK over other kinases, including the closely related AAK1, makes it a superior tool for dissecting GAK-specific pathways.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a comprehensive overview of its potency and selectivity.

| Parameter | Value | Assay Type | Reference |

| Ki | 3.1 nM | In vitro kinase assay | |

| KD | 1.9 nM | In vitro binding assay | |

| Cellular IC50 | 110 nM | Live cell NanoBRET assay | |

| Cellular IC50 (22Rv1 cells) | 0.17 ± 0.65 µM | Cell viability assay | |

| Cellular IC50 (LNCaP cells) | 0.05 ± 0.15 µM | Cell viability assay | |

| Table 1: Potency and Efficacy of this compound |

| Kinase | Ki / KD (nM) | Selectivity (fold vs GAK) | Reference |

| GAK | 1.9 (KD) | - | |

| RIPK2 | 110 (KD) | >50 | |

| ADCK3 | 190 (KD) | >100 | |

| NLK | 520 (KD) | >270 | |

| AAK1 | 53,000 (Ki) | >17,000 | |

| STK16 | 51,000 (Ki) | >16,000 | |

| Table 2: Kinase Selectivity Profile of this compound |

Signaling and Mechanistic Pathways

The involvement of GAK in membrane trafficking is a well-orchestrated process involving multiple protein interactions and enzymatic activities. The following diagrams illustrate the core signaling pathway of GAK in clathrin-mediated endocytosis and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to investigate the role of GAK in membrane trafficking and the effects of this compound.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of this compound on GAK's kinase function.

Materials:

-

Recombinant human GAK protein

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via antibodies)

-

Substrate peptide (e.g., a synthetic peptide corresponding to the phosphorylation site on the AP-2 μ2 subunit)

-

This compound at various concentrations

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter or appropriate detection system

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant GAK protein, and the substrate peptide.

-

Add this compound at a range of concentrations to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP.

-

Quantify the amount of incorporated phosphate using a scintillation counter.

-

Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) / NanoBRET Target Engagement Assay

These assays are used to confirm the binding of this compound to GAK within a cellular context. The NanoBRET assay is a live-cell method.

NanoBRET Protocol Outline:

-

Co-transfect cells with a plasmid encoding GAK fused to NanoLuc luciferase and a plasmid for a fluorescent energy transfer probe that binds to the inhibitor.

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with varying concentrations of this compound.

-

Add the NanoBRET tracer and the Nano-Glo substrate.

-

Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.

-

A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement.

-

Calculate the IC50 value from the dose-response curve.

Transferrin Uptake Assay

This assay measures the effect of GAK inhibition on clathrin-mediated endocytosis.

Materials:

-

Cultured cells (e.g., HeLa, U2OS)

-

This compound

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

Cell culture medium

-

Microscopy imaging system (confocal or high-content imager)

Procedure:

-

Plate cells on glass-bottom dishes or multi-well plates suitable for imaging.

-

Pre-treat the cells with this compound or a vehicle control for a specified duration (e.g., 1-2 hours).

-

Incubate the cells with fluorescently labeled transferrin for a defined period (e.g., 15-30 minutes) at 37°C to allow for endocytosis.

-

Wash the cells with ice-cold buffer to remove surface-bound transferrin. An acid wash step can be included for more stringent removal of surface signal.

-

Fix the cells with paraformaldehyde.

-

Acquire images using a fluorescence microscope.

-

Quantify the intracellular fluorescence intensity per cell to determine the extent of transferrin uptake. A reduction in uptake in this compound treated cells indicates inhibition of clathrin-mediated endocytosis.

Conclusion

This compound is a powerful and selective chemical probe that has significantly advanced our understanding of the role of Cyclin G-associated kinase in membrane trafficking. The quantitative data on its potency and selectivity, combined with detailed experimental protocols, provide a robust framework for researchers to investigate the intricate mechanisms of clathrin-mediated endocytosis and other GAK-dependent cellular processes. The continued use of this compound in cellular and biochemical assays will undoubtedly uncover further insights into the physiological and pathological roles of GAK, paving the way for the development of novel therapeutic strategies targeting this key cellular regulator. This guide serves as a comprehensive resource to empower scientists in their exploration of GAK biology and the therapeutic potential of its inhibition.

References

- 1. This compound: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Role of cyclin G-associated kinase in uncoating clathrin-coated vesicles from non-neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Cyclin G-Associated Kinase (GAK) in Cellular Homeostasis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, has emerged as a critical regulator of fundamental cellular processes. Initially identified for its role in clathrin-mediated endocytosis, GAK's functional repertoire has expanded to include vital roles in intracellular trafficking, cell cycle progression, and centrosome maturation. Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer and Parkinson's disease, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological roles of GAK, detailing its molecular functions, involvement in key signaling pathways, and its implications in disease. Furthermore, this document presents quantitative data on GAK activity and expression, detailed experimental protocols for its study, and visual representations of its functional pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Cyclin G-associated kinase (GAK), also known as auxilin-2, is a 160 kDa protein encoded by the GAK gene in humans.[1] It is a member of the numb-associated kinase (NAK) family, which also includes AAK1, STK16/MPSK1, and BMP2K/BIKE.[1] The GAK protein possesses a multi-domain structure, featuring an N-terminal kinase domain, a central region with high homology to auxilin and tensin, and a C-terminal J-domain.[2][3] This intricate architecture allows GAK to participate in a wide array of cellular functions, from the uncoating of clathrin-coated vesicles to the regulation of mitotic progression.[4]

Molecular Structure and Domains

The GAK protein is a cytosolic protein with two major domains. Its structure has been determined by X-ray diffraction to a resolution of 2.10 Å.

-

N-terminal Kinase Domain: This domain exhibits serine/threonine kinase activity and is capable of phosphorylating histone H1. It plays a crucial role in GAK's enzymatic functions.

-

C-terminal Domain: This region is further subdivided into:

-

J-domain: Interacts with Hsc70, a molecular chaperone essential for the uncoating of clathrin-coated vesicles.

-

Clathrin-binding domain: Responsible for gathering clathrin into basket-like structures.

-

Tensin-like domain: While its precise function is not fully determined, it shares high homology with the tumor suppressor PTEN.

-

GAK shares 43% amino acid identity with the neuronal-specific protein auxilin, a key cofactor in clathrin uncoating in neuronal cells.

Biological Functions and Cellular Processes

GAK is a multifunctional kinase involved in a multitude of cellular processes, primarily centered around membrane trafficking and cell division.

Clathrin-Mediated Endocytosis and Intracellular Trafficking

GAK is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling. Its primary role in CME is to facilitate the uncoating of clathrin-coated vesicles (CCVs). This process is mediated by the interaction of GAK's J-domain with the molecular chaperone Hsc70. GAK recruits Hsc70 to the CCV, and at a neutral pH (pH 7), it catalytically induces Hsc70 to uncoat the clathrin basket. This catalytic mechanism explains why less GAK is required compared to its homolog auxilin to achieve a similar function.

Beyond uncoating, GAK is also involved in the assembly of clathrin pits and the trafficking of cargo from the trans-Golgi network (TGN). It has been shown to phosphorylate the μ2 subunit of the adaptor proteins AP-1 and AP-2, which enhances their binding to cargo sorting signals.

Cell Cycle Progression and Mitosis

In addition to its cytoplasmic roles, GAK has critical functions within the nucleus, particularly in regulating cell cycle progression. It is required for the proper maturation of centrosomes and the faithful congression of chromosomes during mitosis. Knockdown of GAK expression leads to a cell cycle arrest at the metaphase stage, indicating its importance for mitotic progression. This arrest is attributed to the activation of the spindle-assembly checkpoint, which senses misaligned or abnormally condensed chromosomes. Furthermore, GAK depletion can lead to the formation of multi-aster spindles due to the fragmentation of pericentriolar material. GAK cooperates with clathrin heavy chain (CHC) in this process, suggesting a coordinated function of these proteins in both endocytosis and mitosis.

Role in Disease

The multifaceted nature of GAK's functions means its dysregulation is associated with several human diseases.

Cancer